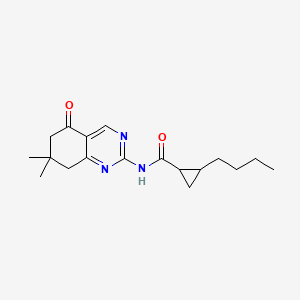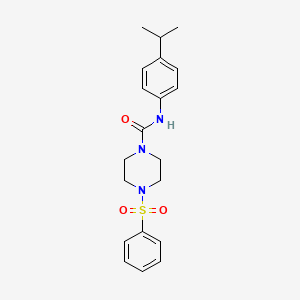![molecular formula C15H16N2O2S B5326476 N-(2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5326476.png)
N-(2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea, commonly known as MMU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. MMU belongs to the class of urea derivatives and is synthesized through a simple and efficient method. In
Mecanismo De Acción
The mechanism of action of MMU is not fully understood, but it is believed to act through multiple pathways. MMU has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, such as topoisomerase and histone deacetylase. Additionally, MMU has been found to modulate the expression of genes involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects
MMU has been shown to have minimal toxicity and is well-tolerated in animal studies. MMU has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. MMU has been shown to accumulate in the brain, suggesting its potential for treating neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MMU is a versatile compound that can be easily synthesized and modified for scientific research. MMU has been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, the mechanism of action of MMU is not fully understood, and further research is needed to elucidate its therapeutic potential fully.
Direcciones Futuras
There are several future directions for research on MMU. One potential area of study is the development of MMU analogs with improved potency and selectivity. Another area of research is the identification of the molecular targets of MMU and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the efficacy of MMU in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Conclusion
In conclusion, MMU is a promising compound that has gained significant attention in scientific research due to its potential therapeutic benefits. MMU is easily synthesized and well-tolerated in animal studies, making it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of MMU and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of MMU involves the reaction between 2-methoxyaniline and 2-methylthioaniline in the presence of a catalyst, typically palladium on carbon. The reaction is carried out in a solvent, such as ethanol or methanol, and the product is isolated through filtration and recrystallization. The yield of MMU is high, making it a cost-effective and easily accessible compound for scientific research.
Aplicaciones Científicas De Investigación
MMU has been studied extensively for its potential therapeutic benefits in various diseases, including cancer, inflammation, and neurodegenerative disorders. MMU has been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, MMU has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. MMU has also been studied for its neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-19-13-9-5-3-7-11(13)16-15(18)17-12-8-4-6-10-14(12)20-2/h3-10H,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMDEYYXXOSYRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)benzamide](/img/structure/B5326416.png)

![2-[cyclohexyl(methyl)amino]-N-(1,1-dioxido-2,3-dihydro-3-thienyl)nicotinamide](/img/structure/B5326427.png)
![3-{[4-(aminomethyl)piperidin-1-yl]methyl}-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5326435.png)

![(3S*,5S*)-1-(4-hydroxy-3-methylbenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5326439.png)
amine hydrochloride](/img/structure/B5326446.png)
![5-[(3-hydroxypiperidin-1-yl)methyl]-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5326461.png)
![ethyl 5-(2,5-dimethoxyphenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5326462.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]indoline](/img/structure/B5326463.png)
![N-(2-chloro-6-methylphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5326466.png)
![8-{4-[3-(2,4-dichlorophenyl)acryloyl]-1-piperazinyl}-5-nitroquinoline](/img/structure/B5326478.png)

![7-[3-(1H-pyrazol-1-ylmethyl)benzyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5326484.png)